BSJ-01-175

CDK12 CDK13 kinase inhibition

BSJ-01-175 is a structurally validated covalent CDK12/13 inhibitor optimized from THZ531 with an engineered DMA warhead for enhanced solubility and metabolic stability. Distinct from SR-4835 (cyclin K degrader), it serves as a critical kinase-inhibition control. Validated in Ewing sarcoma PDX models at 10 mg/kg IP and structurally confirmed via Cys1039 engagement (PDB 7NXK). Select for replication of established SAR campaigns and DDR transcriptional studies.

Molecular Formula C30H33ClN6O2
Molecular Weight 545.1 g/mol
Cat. No. B10824020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBSJ-01-175
Molecular FormulaC30H33ClN6O2
Molecular Weight545.1 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=CC=C(C=C1)OC2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl
InChIInChI=1S/C30H33ClN6O2/c1-37(2)16-6-11-28(38)34-20-12-14-22(15-13-20)39-23-8-5-7-21(17-23)35-30-33-19-26(31)29(36-30)25-18-32-27-10-4-3-9-24(25)27/h3-4,6,9-15,18-19,21,23,32H,5,7-8,16-17H2,1-2H3,(H,34,38)(H,33,35,36)/b11-6+/t21-,23-/m1/s1
InChIKeyDMUSMYYDKCXFKR-MRJIRHQNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BSJ-01-175 CDK12/13 Covalent Inhibitor — Baseline Characterization for Procurement Decisions


BSJ-01-175 is a dual CDK12/13 covalent inhibitor (CAS 2227392-55-2, C₃₀H₃₃ClN₆O₂, MW 545.08) that emerged from a structure–activity relationship (SAR) campaign optimizing the parent compound THZ531 [1]. The molecule contains a dimethylaminoacrylamide (DMA) warhead engineered to enhance solubility, metabolic stability, and target engagement relative to earlier-generation CDK12/13 inhibitors [1]. Co‑crystallized with CDK12/cyclin K at 3.0 Å resolution, BSJ-01-175 provides a structurally validated tool compound for investigating transcriptional cyclin‑dependent kinase biology [2]. It is not a PROTAC degrader but rather a covalent kinase inhibitor that directly occupies the ATP‑binding pocket while irreversibly engaging a non‑catalytic cysteine residue unique to CDK12/13.

Why THZ531, SR‑4835, or YJZ5118 Cannot Substitute for BSJ-01-175 in CDK12/13 Research Programs


CDK12/13 inhibitors are not interchangeable tools. Mechanistic differences (covalent vs. reversible binding), distinct kinase‑selectivity fingerprints, differential transcriptional effects on DNA damage response genes, and variable in vivo efficacy profiles in Ewing sarcoma models preclude generic substitution. BSJ-01-175 occupies a specific niche: it is a covalent inhibitor with an optimized dimethylaminoacrylamide (DMA) warhead that confers improved solubility and metabolic stability over THZ531 [1], while avoiding the cyclin K‑degrader liability of SR‑4835 and the distinct selectivity/potency profile of next‑generation covalent inhibitors such as YJZ5118. Researchers procuring BSJ-01-175 do so specifically for its well‑characterized phenotype in Ewing sarcoma PDX models [2] and for applications requiring a covalent CDK12/13 inhibitor whose binding mode has been structurally validated with Cys1039 engagement [3].

Quantitative Evidence Guide: Direct Comparative Data for BSJ-01-175 vs. CDK12/13 Inhibitor Benchmarks


Biochemical Potency: BSJ-01-175 IC₅₀ Values for CDK12 and CDK13 vs. THZ531, SR‑4835, and YJZ5118

BSJ-01-175 inhibits CDK12/cyclin K with an IC₅₀ of 156 nM, representing a slight improvement in CDK12 potency compared to the parent compound THZ531 (IC₅₀ = 158 nM) [1]. For CDK13, BSJ-01-175 exhibits an IC₅₀ of 282.6 nM, whereas THZ531 shows stronger CDK13 inhibition at 69 nM . SR‑4835, a reversible ATP‑competitive dual inhibitor, displays a CDK12 IC₅₀ of 99 nM (Kd = 98 nM) and a CDK13 Kd of 4.9 nM . The more recently developed covalent inhibitor YJZ5118 shows substantially improved potency with CDK12 IC₅₀ = 39.5 nM and CDK13 IC₅₀ = 26.4 nM [2].

CDK12 CDK13 kinase inhibition IC₅₀ covalent inhibitor

Target Engagement Mechanism: Irreversible Covalent Bonding to Cys1039 Confirmed by Mutagenesis vs. Reversible Inhibitors

BSJ-01-175 forms an irreversible covalent bond with Cys1039 in the C‑terminal extension of CDK12 (and the homologous Cys1017 in CDK13). This covalent engagement is functionally essential: in Kelly cells expressing the CDK12 C1039F mutant, BSJ-01-175 treatment (0–10 μM, 72 h) results in a 5‑fold increase in cell viability compared to wild‑type cells, demonstrating that loss of the covalent anchoring residue abolishes compound activity . In contrast, SR‑4835 is a reversible ATP‑competitive inhibitor that does not require Cys1039 engagement and instead functions as a molecular glue promoting cyclin K degradation [1]. Dinaciclib, a clinical pan‑CDK inhibitor, is fully non‑covalent and inhibits CDK12 with an IC₅₀ of 20 nM but lacks CDK12/13 selectivity [2].

covalent inhibitor Cys1039 target engagement irreversible CDK12

Cellular Target Engagement: RNA Polymerase II Phosphorylation and DDR Gene Downregulation

BSJ-01-175 potently inhibits RNA polymerase II (RNAPII) phosphorylation, a direct readout of CDK12/13 inhibition. In Jurkat cells treated with BSJ-01-175 (0–5 μM), BRCA1 and BRCA2 mRNA expression is reduced to below 30% of DMSO control levels [1]. Comparative analysis shows that BSJ-01-175 (0–10 μM, 72 h) marginally decreases TC71 Ewing sarcoma cell viability compared to THZ531, indicating similar but not identical cellular potency . SR‑4835 similarly suppresses DDR gene transcription but operates via a distinct mechanism involving cyclin K degradation rather than direct kinase inhibition [2].

RNA polymerase II phosphorylation DNA damage response BRCA1 BRCA2

In Vivo Efficacy: PDX Tumor Growth Inhibition at 10 mg/kg IP in Ewing Sarcoma

BSJ-01-175 is distinguished as the first selective CDK12/13 covalent inhibitor with reported in vivo efficacy in a peer‑reviewed publication [1]. In a TC71 Ewing sarcoma patient‑derived xenograft (PDX) mouse model, BSJ-01-175 administered at 10 mg/kg intraperitoneally once daily significantly inhibited tumor growth over a 3‑week treatment period [2]. Pharmacokinetic characterization in mice revealed moderate properties: following 3 mg/kg IV, T₁/₂ = 2.2 h, CL = 24.9 mL/min/kg, Vss = 3.9 L/kg; oral bioavailability (F) is low [2]. In contrast, THZ531 has reported in vivo activity in Ewing sarcoma xenografts but with distinct PK and toxicity profiles [3]. SR‑4835 demonstrates in vivo efficacy in triple‑negative breast cancer (TNBC) models but not in Ewing sarcoma [4]. YJZ5118 shows in vivo efficacy in prostate cancer models with improved potency [5].

Ewing sarcoma PDX in vivo efficacy tumor growth inhibition xenograft

BSJ-01-175: Validated Research and Industrial Application Scenarios Based on Differential Evidence


Ewing Sarcoma PDX Efficacy Studies Requiring a Covalent CDK12/13 Inhibitor with Published In Vivo Validation

BSJ-01-175 is the appropriate procurement choice for investigators replicating or extending the Jiang et al. (2021) Ewing sarcoma PDX studies. The compound is dosed at 10 mg/kg IP once daily, with documented tumor growth inhibition in TC71 PDX models [1]. Substituting THZ531, SR‑4835, or YJZ5118 would alter the pharmacodynamic and efficacy profile in ways not benchmarked for this specific model.

Chemical Biology Studies Requiring a Structurally Validated Covalent CDK12/13 Probe

The 3.0 Å co‑crystal structure (PDB 7NXK) provides atomic‑level resolution of BSJ-01-175 bound to CDK12/cyclin K, confirming covalent engagement of Cys1039 in the C‑terminal extension [2]. This structural validation supports rational mutagenesis, computational modeling, and structure‑guided optimization campaigns. Reversible inhibitors such as SR‑4835 lack this covalent structural anchor.

DNA Damage Response (DDR) Pathway Dissection via BRCA1/2 Transcriptional Suppression

BSJ-01-175 reduces BRCA1 and BRCA2 mRNA to <30% of control levels within 4 hours in Jurkat cells [3]. This makes it suitable for experiments where rapid and robust suppression of homologous recombination gene expression is required, such as synthetic lethality screens with PARP inhibitors or DNA‑damaging agents.

Benchmarking Against CDK12/13 Degrader Molecules in Target Engagement Assays

Because BSJ-01-175 is a pure kinase inhibitor and does not induce cyclin K degradation (unlike SR‑4835), it serves as a critical control compound in studies comparing catalytic inhibition versus targeted protein degradation of CDK12/13 [4]. Procuring BSJ-01-175 enables proper interpretation of whether observed phenotypes arise from kinase activity blockade or cyclin K loss.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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